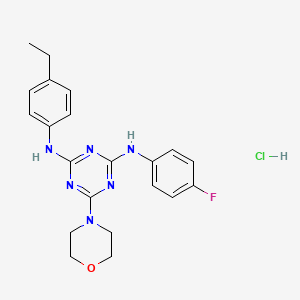

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Description

Introduction to Triazine-Based Therapeutic Agents in Modern Medicinology

Historical Evolution of 1,3,5-Triazine Derivatives in Drug Discovery

The 1,3,5-triazine nucleus, first identified in the mid-19th century, emerged as a versatile heterocyclic scaffold due to its synthetic accessibility and tunable reactivity. Early applications focused on agrochemicals, such as the herbicide atrazine , derived from cyanuric chloride via sequential substitution. The transition to medicinal chemistry began in the 1960s with the discovery of melamine and cyanuric acid , which demonstrated the scaffold’s capacity for hydrogen bonding and aromatic interactions.

A paradigm shift occurred in the 1980s with the development of altretamine (hexamethylmelamine), an FDA-approved alkylating agent for ovarian cancer. Altretamine’s mechanism, though partially attributed to formaldehyde release, highlighted triazines’ potential as prodrugs. Subsequent research prioritized N - and C -substituted derivatives to enhance target specificity and reduce off-site toxicity. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) became a cornerstone for synthesizing kinase inhibitors, enabling sequential functionalization at the 2-, 4-, and 6-positions.

The 21st century saw triazines integrated into phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as gedatolisib and bimiralisib . These advances underscored the scaffold’s adaptability for modulating diverse oncogenic pathways.

Rationale for Targeting N2/N4-Substituted Triazine Scaffolds in Oncology

The structural plasticity of 1,3,5-triazine permits strategic substitutions at the N2 , N4 , and C6 positions, optimizing pharmacokinetic and pharmacodynamic profiles.

N2/N4 Aryl Substitutions

- Hydrophobic Interactions : Aryl groups at N2 and N4, such as 4-ethylphenyl and 4-fluorophenyl , enhance binding to hydrophobic pockets in kinases. For example, compound 2d (N2/N4-diphenylamino derivative) exhibited IC~50~ values of 6.54 μM (MCF7) and 0.38 μM (C26), attributed to π-π stacking with tyrosine residues in epidermal growth factor receptor (EGFR) .

- Electron-Withdrawing Effects : Fluorine at the para position (4-fluorophenyl) increases electron deficiency, strengthening hydrogen bonds with catalytic lysines in cyclin-dependent kinase 2 (CDK2) .

C6 Morpholino Substitution

- The morpholino group at C6 improves aqueous solubility and mediates hydrogen bonding with histone deacetylases (HDACs) . Compound 3e , featuring a morpholino substituent, demonstrated dual activity against MCF7 (IC~50~ = 13.74 μM) and C26 (IC~50~ = 14.66 μM) with minimal toxicity to normal endothelial cells.

Mechanistic Advantages

Triazine derivatives inhibit multiple oncogenic targets simultaneously:

- PI3K/mTOR Pathway : Competitive binding to the ATP pocket of phosphoinositide 3-kinase gamma (PI3Kγ) .

- Cell Cycle Regulation : Suppression of CDK2 and Rho-associated protein kinase (ROCK) via steric hindrance.

- Metabolic Disruption : Inhibition of carbonic anhydrase IX (CAIX) , a hypoxia-inducible enzyme.

Table 1: Anticancer Activity of Select N2/N4-Substituted 1,3,5-Triazine Derivatives

The strategic incorporation of 4-ethylphenyl (hydrophobic bulk), 4-fluorophenyl (electronic modulation), and morpholino (solubility and binding) in N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride aligns with trends in triazine-based drug design. Molecular modeling predicts strong interactions with vascular endothelial growth factor receptor 2 (VEGFR2) and DNA topoisomerase IIα , warranting further preclinical validation.

Properties

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-2-15-3-7-17(8-4-15)23-19-25-20(24-18-9-5-16(22)6-10-18)27-21(26-19)28-11-13-29-14-12-28;/h3-10H,2,11-14H2,1H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMIBSDBBXJOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound, including the presence of ethyl and fluorophenyl groups, contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 428.9 g/mol. The triazine ring structure is essential for its biological activity, as it allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H22ClFN6 |

| Molecular Weight | 428.9 g/mol |

| CAS Number | 1179501-17-7 |

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. Specific studies have reported that modifications to the triazine core can enhance potency against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 0.20 μM to 16.32 μM depending on the derivative .

The mechanism by which N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exerts its biological effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some triazine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cancer cell growth and metabolism .

Antimicrobial Activity

In addition to its anticancer properties, this compound may also exhibit antimicrobial activities. Triazine derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections . The specific activity profile of N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine against various pathogens requires further investigation.

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of triazine derivatives found that compounds similar to N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino exhibited selective cytotoxicity against several cancer cell lines. Notably, the derivative demonstrated an IC50 value of approximately 12.21 μM against HepG2 liver cancer cells .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of triazines. It was observed that certain derivatives could significantly inhibit the phosphorylation of AKT and mTOR pathways in treated cancer cells, suggesting a potential therapeutic target for N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C21H22ClFN6O

- Molecular Weight : 428.9 g/mol

- CAS Number : 898630-64-3

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the growth of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

Anticancer Potential

Triazine compounds are also being explored for their anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This compound has been linked to the modulation of signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Inhibitors of Enzymatic Activity

The ability of triazine compounds to act as enzyme inhibitors is another area of research interest. For example, they may inhibit transketolase and β-hematin, which are critical in metabolic pathways associated with certain diseases .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study published by Sharma et al., various triazine derivatives were synthesized and tested for their antimicrobial efficacy against Escherichia coli and Candida albicans. The compound exhibited potent activity with an MIC of 3.125 μg/mL against E. coli and comparable antifungal activity against C. albicans .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of the anticancer potential of N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride was conducted using various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine A | Klebsiella pneumoniae | 6.25 μg/mL |

| Triazine B | Pseudomonas aeruginosa | 6.25 μg/mL |

| This compound | E. coli | 3.125 μg/mL |

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | X | Induction of apoptosis |

| HeLa (Cervical) | Y | Inhibition of cell proliferation |

| A549 (Lung) | Z | Modulation of signaling pathways |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride to improve yield and purity?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution reactions, as they enhance reactivity at elevated temperatures (~80–120°C) .

- Reagent Ratios : Optimize stoichiometry of amines (e.g., 4-ethylaniline and 4-fluoroaniline) relative to the triazine core to minimize side products.

- Hydrolysis Control : For acidic hydrolysis, employ controlled HCl concentrations (1–3 M) to avoid over-degradation of the triazine ring .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–8.0 ppm) and morpholino group protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 453.18 for C₂₁H₂₅ClN₆O) .

- Purity Assessment :

- HPLC : Use C18 columns (e.g., Chromolith®) with acetonitrile/water mobile phases (0.1% TFA) at 254 nm .

Q. How can preliminary biological activity (e.g., antitumor potential) be assessed for this compound?

- Methodology :

- In Vitro Screening :

- Enzyme Inhibition : Use kinase inhibition assays (e.g., EGFR or CDK2) with ATP-competitive binding protocols .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Controls : Compare to reference inhibitors (e.g., hexamethylmelamine) to benchmark activity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

- Methodology :

- Quantum Chemical Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution at reactive sites (e.g., triazine ring) .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP1), focusing on morpholino and fluorophenyl substituents .

- Machine Learning : Train QSAR models on triazine derivatives to predict bioactivity based on substituent electronegativity and steric parameters .

Q. How should researchers address contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

- Methodology :

- Source Validation : Cross-check assay conditions (e.g., cell line passage number, serum concentration) to identify variability .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets; use standardized protocols (e.g., NIH guidelines) for replication .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by outliers .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining reaction efficiency?

- Methodology :

- Continuous Flow Systems : Implement microreactors for exothermic reactions (e.g., morpholino group incorporation) to enhance heat dissipation .

- Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C on silica) in fixed-bed reactors to improve reusability and reduce metal contamination .

- Process Monitoring : Integrate PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time tracking of intermediate formation .

Q. How do structural modifications (e.g., substituent changes) impact solubility and membrane permeability?

- Methodology :

- LogP Measurement : Determine octanol/water partition coefficients via shake-flask method; compare morpholino (logP ~1.2) vs. piperidine (logP ~2.0) analogs .

- Permeability Assays : Use Caco-2 cell monolayers to assess apparent permeability (Papp); correlate with substituent polarity (e.g., fluorophenyl vs. ethylphenyl) .

- Thermodynamic Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.